VAP-1 (SSAO) Inhibitory Potency: Head-to-Head Comparison Within the US8802679 Patent Series
In the Astellas Pharma patent US8802679, the target compound (Example 78) demonstrated an IC50 of 61 nM against both rat and human VAP-1 enzyme in a radiochemical assay using ¹⁴C-benzylamine substrate at 25°C. By contrast, the more heavily functionalized Example 66 (BDBM128992) achieved an IC50 of 5.20 nM (rat) and 9.40 nM (human) in the identical assay system [1] [2]. This represents an 11.7-fold difference in potency on the rat enzyme, indicating that while the 2-aminobenzyl-oxazinanone core contributes to VAP-1 binding, additional substituents present in Example 66 are required for single-digit nanomolar potency. The target compound thus occupies a defined affinity niche—sub-100 nM VAP-1 inhibition with minimal substitution—making it a valuable scaffold for further SAR exploration.
| Evidence Dimension | VAP-1 (SSAO) enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 61 nM (rat VAP-1); IC50 = 61 nM (human VAP-1) |
| Comparator Or Baseline | Example 66 (BDBM128992): IC50 = 5.20 nM (rat); IC50 = 9.40 nM (human) |
| Quantified Difference | 11.7-fold lower potency (rat); 6.5-fold lower potency (human) |
| Conditions | Radiochemical-enzymatic assay, ¹⁴C-benzylamine substrate, 25°C, pH not specified |
Why This Matters
For researchers selecting a VAP-1 inhibitor scaffold, the target compound offers a moderate-affinity starting point with minimal structural complexity, enabling rapid derivative synthesis; the ~12-fold potency gap versus the optimized Example 66 defines the achievable SAR trajectory within this chemotype.
- [1] BindingDB BDBM128995. US8802679, Example 78. IC50 61 nM for rat and human VAP-1 (SSAO). Assay: radiochemical-enzymatic, ¹⁴C-benzylamine substrate, 25°C. View Source
- [2] BindingDB BDBM128992. US8802679, Example 66. IC50 5.20 nM (rat), 9.40 nM (human) VAP-1. Identical assay conditions. View Source
